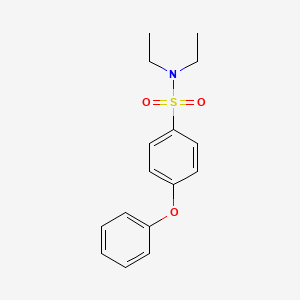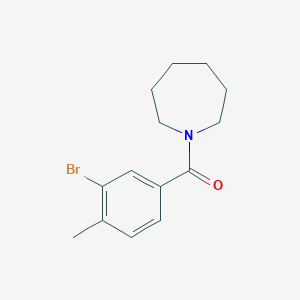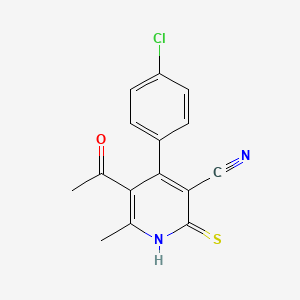
N,N-diethyl-4-phenoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-phenoxybenzenesulfonamide, also known as DEET, is a synthetic insect repellent that has been widely used since its discovery in 1953. It is a colorless, oily liquid with a slightly sweet odor and is highly effective against a variety of insects, including mosquitoes, ticks, and flies. DEET is one of the most commonly used insect repellents in the world and has been extensively studied for its chemical properties and effectiveness.
Mechanism of Action
The exact mechanism of action of N,N-diethyl-4-phenoxybenzenesulfonamide is not fully understood, but it is believed to work by blocking the receptors that insects use to detect carbon dioxide and other chemicals emitted by humans. This makes it difficult for insects to locate and bite humans, effectively repelling them.
Biochemical and Physiological Effects
N,N-diethyl-4-phenoxybenzenesulfonamide has been shown to have low toxicity in humans when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. N,N-diethyl-4-phenoxybenzenesulfonamide is also known to be a neurotoxin in insects, affecting their nervous system and causing paralysis and death.
Advantages and Limitations for Lab Experiments
N,N-diethyl-4-phenoxybenzenesulfonamide is a highly effective insect repellent and has been extensively used in laboratory experiments to test the effectiveness of other insect repellents. However, N,N-diethyl-4-phenoxybenzenesulfonamide is not without limitations. It can be expensive to produce and has a strong odor that can be unpleasant for some individuals. Additionally, some insects have been shown to develop resistance to N,N-diethyl-4-phenoxybenzenesulfonamide over time, which can limit its effectiveness.
Future Directions
There are several future directions for research on N,N-diethyl-4-phenoxybenzenesulfonamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than N,N-diethyl-4-phenoxybenzenesulfonamide. Another area of interest is the study of the long-term effects of N,N-diethyl-4-phenoxybenzenesulfonamide exposure on humans and the environment. Finally, there is a need for further research on the mechanism of action of N,N-diethyl-4-phenoxybenzenesulfonamide and how it interacts with the nervous system of insects.
Synthesis Methods
The synthesis of N,N-diethyl-4-phenoxybenzenesulfonamide involves the reaction of phenoxybenzenesulfonyl chloride with diethylamine in the presence of a base. The resulting product is then purified through distillation and recrystallization. This method has been well-established and is commonly used in industrial settings to produce large quantities of N,N-diethyl-4-phenoxybenzenesulfonamide.
Scientific Research Applications
N,N-diethyl-4-phenoxybenzenesulfonamide has been extensively studied for its effectiveness in repelling insects, particularly mosquitoes. It has been shown to be highly effective against a variety of mosquito species, including those that transmit diseases such as malaria, dengue fever, and Zika virus. N,N-diethyl-4-phenoxybenzenesulfonamide is also effective against ticks, which can transmit Lyme disease and other illnesses.
properties
IUPAC Name |
N,N-diethyl-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-17(4-2)21(18,19)16-12-10-15(11-13-16)20-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYAZICOBONPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-phenoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)

![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)

![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)

![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)

![N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705709.png)
![N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)

![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)